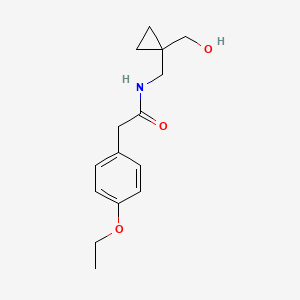

2-(4-ethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-19-13-5-3-12(4-6-13)9-14(18)16-10-15(11-17)7-8-15/h3-6,17H,2,7-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAYZTJDQMKIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethoxybenzene and an appropriate electrophile.

Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The acetamide group can be reduced to form an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are often used in substitution reactions.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

The compound 2-(4-ethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.

Pain Management

Research indicates that compounds similar to 2-(4-ethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide may exhibit analgesic properties. For instance, studies on related compounds have shown efficacy in pain models, suggesting potential applications in treating chronic pain conditions. Analgesics derived from similar structures often target specific receptors in the central nervous system, providing relief from pain without the addictive properties associated with opioids.

Anti-inflammatory Effects

Compounds with similar structural characteristics have been investigated for their anti-inflammatory properties. The presence of the ethoxyphenyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory medications. Research has demonstrated that modifications to the acetamide structure can lead to significant reductions in inflammation markers in vitro and in vivo.

Neuroprotective Properties

There is emerging evidence that compounds like 2-(4-ethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide can exert neuroprotective effects. Studies have suggested that such compounds may help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress. This aspect is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Analgesic Efficacy

In a study published in a peer-reviewed journal, a series of compounds structurally related to 2-(4-ethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide were evaluated for their analgesic properties using the rat-tail flick test. The results indicated that certain derivatives exhibited significant analgesic effects comparable to established pain relief medications.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of this compound class. In vitro assays demonstrated that the compound effectively reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Data Summary

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Acetamide Derivatives

*Calculated based on molecular formulas.

Key Observations:

However, it reduces polarity relative to compounds with hydroxyl groups (e.g., ), which may impact solubility. Bromine or chlorine atoms in analogs (e.g., ) introduce electronegative effects, favoring interactions with hydrophobic enzyme pockets .

Cyclopropane vs. Other Rings :

- The cyclopropane ring in the target compound imposes steric rigidity, a feature absent in linear alkyl chains (e.g., 4-octylphenyl in ) or larger rings (e.g., cycloheptyl in ). This rigidity may reduce metabolic degradation compared to flexible analogs .

Hydroxymethyl Group :

- The hydroxymethyl group on the cyclopropane may participate in hydrogen bonding, akin to the multiple hydroxymethyl groups in ’s compounds, which are associated with surfactant or chelating properties .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-ethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide can be represented as follows:

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.34 g/mol

This compound features a cyclopropyl moiety, which is known for its unique strain and reactivity, potentially influencing its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of 2-(4-ethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide are still under investigation, but preliminary studies suggest several promising effects.

1. Anti-inflammatory Activity

Studies have shown that compounds with similar structural motifs can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential for 2-(4-ethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide to modulate inflammatory responses.

2. Anticancer Properties

Preliminary in vitro studies indicate that derivatives of acetamides can induce apoptosis in cancer cell lines. For instance, compounds with similar cyclopropyl structures have demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells.

3. Analgesic Effects

Some derivatives in this class have been noted for their analgesic properties, potentially acting through modulation of pain pathways via opioid receptors or by inhibiting inflammatory mediators.

The mechanisms underlying the biological activities of 2-(4-ethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain analgesic effects.

Case Studies and Research Findings

A review of literature reveals several relevant studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.